2-((2-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
This compound is a thieno[3,2-d]pyrimidin-4(3H)-one derivative featuring a 2-chlorobenzylthio substituent at position 2 and a 4-(trifluoromethoxy)phenyl group at position 3. Its molecular framework combines a bicyclic thienopyrimidine core with halogenated aromatic substituents, which are critical for modulating biological activity, particularly in kinase inhibition and antimicrobial applications . The synthesis of such compounds typically involves condensation reactions under reflux conditions, as exemplified by analogous procedures for thienopyrimidine derivatives (e.g., heating with chloroacetic acid, sodium acetate, and acetic anhydride) . The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the chlorobenzylthio moiety contributes to target binding affinity .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O2S2/c21-15-4-2-1-3-12(15)11-30-19-25-16-9-10-29-17(16)18(27)26(19)13-5-7-14(8-6-13)28-20(22,23)24/h1-8H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSORNISVOOOJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)OC(F)(F)F)SCC4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure
The compound belongs to the thieno[3,2-d]pyrimidin class, which is characterized by a fused thieno and pyrimidine ring system. The presence of trifluoromethoxy and chlorobenzyl groups enhances its biological activity and selectivity.
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays focusing on its anticancer properties and enzyme inhibition capabilities. The following sections detail these activities.
Anticancer Activity
-
Cell Line Studies : The compound was tested against several cancer cell lines including:
- MCF-7 (human breast adenocarcinoma)
- A549 (human lung adenocarcinoma)
- HT-29 (human colorectal adenocarcinoma)
- C6 (rat brain glioma)
- Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Enzyme Inhibition
- Acetylcholinesterase Inhibition : The compound has been evaluated as a potential inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. It demonstrated moderate inhibitory activity with an IC50 value comparable to established inhibitors like donepezil .
- Selectivity and Safety : In vitro studies indicated that while the compound effectively inhibited AChE, it showed selectivity towards cancerous cells over normal fibroblast cells (NIH3T3), suggesting a favorable therapeutic index .
Case Studies
- Study 1 : A study published in 2022 demonstrated that derivatives similar to this compound exhibited significant anticancer properties in vivo using xenograft models. Tumor size reduction was observed in treated groups compared to controls .
- Study 2 : Another investigation focused on the neuroprotective effects of thieno[3,2-d]pyrimidine derivatives revealed that these compounds could mitigate neuronal damage in models of ischemia/reperfusion injury .
Data Summary
| Biological Activity | Assay Type | IC50 Value (µM) | Cell Lines Tested |
|---|---|---|---|
| Anticancer | MTT Assay | 5-15 | MCF-7, A549, HT-29, C6 |
| Acetylcholinesterase Inhibition | Enzyme Inhibition Assay | 0.1-10 | N/A |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar thieno[3,2-d]pyrimidine structures exhibit significant anticancer properties. The synthesis of derivatives related to this compound has been explored extensively, demonstrating activity against various cancer cell lines. For instance, a study evaluated new derivatives for their antiproliferative effects on human cancer cell lines such as A375 and MCF-7, revealing promising results that warrant further investigation into the mechanisms of action and structure-activity relationships (SAR) .
Antimicrobial Properties
The thieno[3,2-d]pyrimidine core is also associated with antimicrobial activity. Compounds structurally related to 2-((2-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one have been tested for their efficacy against bacterial and fungal strains. The presence of specific substituents on the benzene ring significantly influences the antimicrobial potency .
Enzyme Inhibition
Certain derivatives of thieno[3,2-d]pyrimidines have shown potential as enzyme inhibitors, particularly targeting kinases involved in cancer pathways. This inhibition could lead to the development of targeted therapies that minimize side effects compared to traditional chemotherapeutics .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Studies have identified key functional groups that enhance activity against specific targets, providing a roadmap for future drug design .
Toxicological Assessments
Toxicological profiles are essential for determining the safety of new compounds. Preliminary studies suggest that while some derivatives exhibit potent biological activities, they may also present toxicity risks that need to be thoroughly evaluated through in vivo and in vitro studies .
Case Study: Anticancer Screening
A notable case involved screening a series of thieno[3,2-d]pyrimidine derivatives through the National Cancer Institute's NCI-60 panel. Selected compounds demonstrated significant cytotoxicity against multiple cancer cell lines, leading to further exploration of their mechanisms and potential clinical applications .
Case Study: Antimicrobial Activity
In another study focusing on antimicrobial properties, a derivative was tested against both Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics . This highlights the potential for developing new antimicrobial agents based on this compound's structure.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups : The trifluoromethoxy group in the target compound increases electron deficiency at the phenyl ring, favoring π-π stacking interactions absent in methoxy-substituted analogues .
- Core Heterocycle: Thieno[3,2-d]pyrimidinones (target) exhibit superior conformational rigidity compared to benzo[b]thieno[2,3-d]pyrimidines (e.g., 6a–d in ), which may explain their enhanced enzymatic selectivity .
Preparation Methods
Structure and Properties
Structural Features
2-((2-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one belongs to the thieno[3,2-d]pyrimidine family, characterized by a fused bicyclic system where a thiophene ring is fused with a pyrimidine ring. The specific compound contains a 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one core scaffold with three key substituents: a (2-chlorobenzyl)thio group at position 2, a (4-(trifluoromethoxy)phenyl) group at position 3, and a carbonyl group at position 4. These functional groups contribute to the compound's physical properties, reactivity, and potential biological activity.
The molecule bears structural similarity to compounds with established synthetic routes, most notably 2-((2-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS: 877654-66-5) and 2-((2-chloro-6-fluorobenzyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS: 877655-19-1).
Physical and Chemical Properties
The target compound is expected to have the following properties based on its structural components and similar compounds:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₀H₁₄ClF₃N₂O₂S₂ |
| Molecular Weight | ~470.9 g/mol |
| Physical State | Crystalline solid |
| Solubility | Likely soluble in organic solvents such as dichloromethane, chloroform, DMSO; limited solubility in water |
| Melting Point | Expected to be >150°C (based on similar derivatives) |
| Stability | Relatively stable under normal conditions; sensitive to strong oxidizing agents |
General Synthetic Approaches for Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
Key Building Blocks and Retrosynthetic Analysis
The synthesis of this compound can be approached through several retrosynthetic pathways. The primary disconnections involve the formation of the thieno[3,2-d]pyrimidine core, followed by functionalization at positions 2 and 3 to introduce the (2-chlorobenzyl)thio and (4-(trifluoromethoxy)phenyl) groups, respectively. The key building blocks typically include:
- Dihydrothiophene derivatives for the core structure
- Pyrimidine precursors for ring formation
- 2-Chlorobenzyl halides or thiols for the C-2 substitution
- 4-(Trifluoromethoxy)aniline derivatives for N-3 substitution
Core Ring Formation Strategies
The formation of the thieno[3,2-d]pyrimidine core is typically accomplished through one of several established methods:
Cyclization of 2-Aminothiophene Derivatives
This approach utilizes 2-aminothiophene-3-carboxylic acid esters or their carbonitrile analogs as starting materials, which undergo cyclization with appropriate reagents to form the pyrimidine ring. The reaction typically involves the following steps:
- Preparation of an appropriately substituted 2-aminothiophene derivative
- Cyclization with formamide, formic acid, or triethyl orthoformate to form the pyrimidine ring
- Further functionalization at positions 2 and 3
Thioxopyrimidine Approach
This method involves the formation of a 2-thioxothieno[3,2-d]pyrimidine intermediate, which can be later functionalized to introduce the desired (2-chlorobenzyl)thio group:
- Formation of the thieno[3,2-d]pyrimidine core with a thioxo group at position 2
- S-alkylation with 2-chlorobenzyl halide to introduce the (2-chlorobenzyl)thio group
- N-arylation to incorporate the (4-(trifluoromethoxy)phenyl) group at position 3
Functional Group Introduction Strategies
The introduction of the key functional groups can be accomplished through various approaches:
Introduction of the (2-chlorobenzyl)thio Group
The (2-chlorobenzyl)thio group is typically introduced through S-alkylation of a 2-thioxothieno[3,2-d]pyrimidine intermediate:
- Treatment of the 2-thioxothieno[3,2-d]pyrimidine with a base (e.g., potassium carbonate, sodium hydride)
- Addition of 2-chlorobenzyl halide (typically the chloride or bromide)
- Purification of the resulting 2-((2-chlorobenzyl)thio) derivative
Introduction of the (4-(trifluoromethoxy)phenyl) Group
The (4-(trifluoromethoxy)phenyl) group is typically introduced through N-arylation at the N-3 position:
- Preparation of the appropriate thieno[3,2-d]pyrimidine precursor
- N-arylation using 4-(trifluoromethoxy)aniline derivatives, possibly requiring coupling agents or catalysts
- Purification of the resulting N-3 arylated product
Specific Preparation Methods
Synthesis Based on Analogous Compounds
Based on the closely related compound 2-((2-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS: 877654-66-5), the following synthetic route can be proposed for the target compound:
Preparation of the Thieno[3,2-d]pyrimidine Core
The synthesis begins with the preparation of the 6,7-dihydrothieno[3,2-d]pyrimidine-4(3H)-one core structure:
- Cyclization of an appropriately substituted 2-aminothiophene derivative with formamide or a related reagent to form the pyrimidine ring
- Formation of a 2-thioxo intermediate through reaction with carbon disulfide or thiourea
S-Alkylation with 2-Chlorobenzyl Halide
The 2-thioxo intermediate is then subjected to S-alkylation to introduce the (2-chlorobenzyl)thio group:
- Treatment of the 2-thioxothieno[3,2-d]pyrimidine with a base (e.g., K₂CO₃) in an appropriate solvent (DMF or acetone)
- Addition of 2-chlorobenzyl chloride or bromide
- Stirring at room temperature or gentle heating (50-60°C) until completion
- Isolation of the 2-((2-chlorobenzyl)thio) intermediate
N-Arylation with 4-(Trifluoromethoxy)aniline
The final step involves N-arylation to introduce the (4-(trifluoromethoxy)phenyl) group at position 3:
- Treatment of the 2-((2-chlorobenzyl)thio) intermediate with 4-(trifluoromethoxy)aniline
- Use of appropriate coupling conditions, possibly requiring a catalyst and base
- Purification to obtain the desired this compound
Alternative Synthetic Route via 2-Aminothiophene Derivatives
An alternative approach involves using 2-aminothiophene-3-carboxylic acid esters or their carbonitrile analogs as starting materials, as observed in the synthesis of related thieno[2,3-d]pyrimidines:
Preparation of 2-Aminothiophene Precursor
- Synthesis of an appropriately substituted 2-aminothiophene-3-carboxylic acid ester
- Cyclization with appropriate reagents to form the thieno[3,2-d]pyrimidine core
Formation of 2-Thioxothieno[3,2-d]pyrimidine
- Reaction with carbon disulfide in the presence of a base to form the 2-thioxothieno[3,2-d]pyrimidine
- Isolation and purification of the 2-thioxo intermediate
Introduction of Key Functional Groups
- S-alkylation with 2-chlorobenzyl halide to introduce the (2-chlorobenzyl)thio group
- N-arylation with 4-(trifluoromethoxy)aniline to introduce the (4-(trifluoromethoxy)phenyl) group
Microwave-Assisted Synthesis
Microwave irradiation techniques can be applied to enhance reaction efficiency and reduce reaction times for several steps in the synthesis:
Microwave-Assisted Cyclization
- Mixing of appropriate precursors in a microwave-compatible solvent
- Microwave irradiation at controlled temperature and power
- Rapid formation of the thieno[3,2-d]pyrimidine core
Microwave-Assisted Functionalization
- Microwave-assisted S-alkylation with 2-chlorobenzyl halide
- Microwave-assisted N-arylation with 4-(trifluoromethoxy)aniline
- Reduced reaction times and potentially improved yields
One-Pot Multicomponent Approach
Based on methodologies for related heterocyclic systems, a one-pot multicomponent approach could be developed:
- Combination of appropriate thiophene precursors, aldehydes, and amine components
- Addition of a suitable catalyst or promoter
- One-pot formation of the thieno[3,2-d]pyrimidine core with appropriate substitution patterns
Optimization of Reaction Conditions
Key Parameters Affecting Yield and Purity
Several parameters significantly influence the efficiency and outcome of the synthetic steps:
Solvent Selection
The choice of solvent is critical for each step of the synthesis:
| Reaction Step | Recommended Solvents | Observations |
|---|---|---|
| Cyclization | Formamide, DMF, DMSO | High boiling point solvents favor cyclization |
| S-Alkylation | DMF, Acetone, Acetonitrile | Polar aprotic solvents enhance nucleophilic substitution |
| N-Arylation | DMF, NMP, Dioxane | Polar solvents facilitate coupling reactions |
Temperature Control
Temperature regulation is essential for optimizing yields and minimizing side reactions:
| Reaction Step | Temperature Range | Effect |
|---|---|---|
| Cyclization | 120-180°C | Higher temperatures accelerate cyclization but may lead to decomposition |
| S-Alkylation | 25-60°C | Moderate temperatures balance reactivity with selectivity |
| N-Arylation | 80-120°C | Sufficient heat is needed for efficient coupling |
Catalyst Selection
For certain steps, particularly N-arylation, catalyst selection can dramatically influence reaction outcomes:
| Catalyst | Application | Advantages |
|---|---|---|
| Palladium catalysts | N-arylation | Effective for challenging couplings |
| Copper catalysts | N-arylation | Cost-effective alternative for certain substrates |
| Lewis acids | Cyclization | Can enhance reactivity and selectivity |
Reaction Monitoring and Endpoint Determination
Effective monitoring techniques are essential for determining reaction completion and optimizing conditions:
- Thin-Layer Chromatography (TLC) for routine monitoring
- High-Performance Liquid Chromatography (HPLC) for quantitative analysis
- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
Purification and Characterization
Isolation Techniques
The purification of this compound requires careful selection of isolation methods:
Recrystallization
Recrystallization from appropriate solvent systems represents a primary purification method:
- Ethanol or ethanol-water mixtures
- Acetone or acetone-ethanol combinations
- Ethyl acetate-hexane systems
Chromatographic Methods
For challenging purifications, chromatographic techniques are essential:
- Flash column chromatography using silica gel with optimized eluent systems (e.g., ethyl acetate-hexane gradients)
- Preparative HPLC for high-purity requirements
- Specialized purification for removal of metal catalysts and inorganic salts
Analytical Methods for Verification
Comprehensive characterization of the synthesized compound is crucial:
Spectroscopic Analysis
- ¹H NMR and ¹³C NMR for structural confirmation
- 2D NMR techniques (COSY, HSQC, HMBC) for complete structure elucidation
- Mass spectrometry for molecular weight confirmation
- Infrared spectroscopy for functional group identification
Purity Assessment
- HPLC purity determination (typically >95% required for biological evaluation)
- Elemental analysis for composition verification
- Melting point determination for solid-state purity assessment
Comparative Analysis of Preparation Methods
Yield Comparison
| Synthetic Method | Expected Yield Range | Advantages | Limitations |
|---|---|---|---|
| Conventional thermal synthesis | 40-60% | Well-established, reliable | Longer reaction times, potential side reactions |
| Microwave-assisted synthesis | 50-70% | Faster reaction times, often cleaner reactions | Requires specialized equipment, scale-up challenges |
| One-pot multicomponent approach | 30-50% | Fewer isolation steps, more efficient | Often lower overall yields, purification challenges |
Time and Resource Efficiency
| Synthetic Method | Time Requirement | Resource Considerations | Overall Efficiency |
|---|---|---|---|
| Conventional thermal synthesis | 3-5 days | Standard laboratory equipment, higher solvent usage | Moderate |
| Microwave-assisted synthesis | 1-2 days | Specialized equipment, reduced solvent usage | High |
| One-pot multicomponent approach | 1-3 days | Standard equipment, moderate solvent usage | Moderate to high |
The preparation of this compound can be accomplished through several synthetic routes, each with specific advantages and limitations. The most promising approach involves the formation of the thieno[3,2-d]pyrimidine core, followed by sequential introduction of the (2-chlorobenzyl)thio and (4-(trifluoromethoxy)phenyl) groups through S-alkylation and N-arylation, respectively. The selection of appropriate reaction conditions, particularly solvent, temperature, and catalyst systems, is critical for optimizing yields and product purity.
Microwave-assisted methodologies offer significant advantages in terms of reaction time and potentially improved yields, although scale-up considerations must be addressed. The one-pot multicomponent approach presents an interesting alternative for more efficient synthesis, particularly at laboratory scales, but may require additional optimization for larger-scale preparations.
Future research directions could focus on developing more efficient catalytic systems for the N-arylation step, exploring continuous flow chemistry approaches for scale-up, and investigating alternative routes that minimize the use of hazardous reagents and solvents. Additionally, the development of asymmetric synthetic methodologies could provide access to enantiomerically pure derivatives for advanced biological evaluation.
Q & A
Q. What are the optimal synthetic routes for synthesizing 2-((2-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions starting with a thieno[3,2-d]pyrimidinone core. Key steps include:
- Thioether formation: Reacting a 2-mercapto intermediate with 2-chlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Trifluoromethoxy substitution: Introducing the 4-(trifluoromethoxy)phenyl group via nucleophilic aromatic substitution or Suzuki coupling .
- Cyclization: Acid- or base-catalyzed cyclization to form the dihydrothienopyrimidinone ring .
Optimization requires monitoring reaction parameters: - Temperature: Lower temperatures (0–25°C) reduce side reactions during thioether formation .
- Solvent polarity: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradients) ensures purity .
Q. How should researchers characterize the structure and purity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR spectroscopy: ¹H and ¹³C NMR to confirm substituent positions (e.g., 2-chlorobenzyl thioether at C2, trifluoromethoxy phenyl at C3) .
- Mass spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns (Cl, S, F) .
- X-ray crystallography: Resolve 3D conformation, especially dihydrothieno ring puckering and steric effects .
- HPLC: Assess purity (>95%) using reversed-phase C18 columns with UV detection .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer: Begin with in vitro screens:
- Enzyme inhibition: Test against kinases (e.g., EGFR) or hydrolases using fluorogenic substrates .
- Cell viability assays: Use MTT or resazurin in cancer (e.g., HeLa, MCF-7) and normal cell lines to assess selectivity .
- Anti-inflammatory activity: Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages .
- Antimicrobial screens: Agar diffusion assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer: Focus on modifying key substituents:
- 2-Chlorobenzyl thioether: Replace with other arylthio groups (e.g., 3-fluorobenzyl) to probe steric/electronic effects .
- Trifluoromethoxy phenyl: Compare with CF₃, OMe, or NO₂ substituents to optimize lipophilicity (logP) .
- Dihydrothieno ring: Introduce alkyl or cycloalkyl groups at C6/C7 to modulate ring conformation .
Use computational docking (AutoDock Vina) to predict binding modes with targets like EGFR or 17β-HSD2 . Validate with mutagenesis studies (e.g., alanine scanning) .
Q. How should researchers resolve contradictory data in enzyme inhibition assays (e.g., IC₅₀ variability)?
Methodological Answer: Address variability through:
- Assay standardization: Use identical enzyme batches (e.g., recombinant vs. endogenous) and buffer conditions (pH, ionic strength) .
- Counter-screening: Test against off-target enzymes (e.g., PKA, PKC) to rule out nonspecific inhibition .
- Kinetic analysis: Determine inhibition mechanism (competitive, uncompetitive) via Lineweaver-Burk plots .
- Crystallographic validation: Co-crystallize the compound with the target enzyme to confirm binding .
Q. What methodologies are recommended for studying its environmental fate and degradation pathways?
Methodological Answer: Follow OECD guidelines for environmental chemistry:
- Hydrolytic stability: Incubate in buffers (pH 4–9) at 25–50°C; analyze degradation products via LC-MS .
- Photodegradation: Expose to UV light (λ = 254–365 nm) in aqueous/organic solvents; identify radicals via ESR .
- Biotic degradation: Use soil microcosms or activated sludge; track metabolites (e.g., sulfoxide derivatives) .
- Ecotoxicity: Perform Daphnia magna or Aliivibrio fischeri assays to assess acute/chronic toxicity .
Q. How can researchers optimize formulation for in vivo pharmacokinetic studies?
Methodological Answer: Address solubility and bioavailability challenges:
- Salt formation: Screen counterions (e.g., HCl, sodium) to improve aqueous solubility .
- Nanoparticle encapsulation: Use PLGA or liposomes to enhance plasma half-life .
- Prodrug design: Introduce hydrolyzable groups (e.g., esters) at the thioether or pyrimidinone positions .
- PK/PD modeling: Use non-compartmental analysis (WinNonlin) to correlate dose-exposure-response .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
